molecular formula C17H18N2 B8453932 4-(Phenylamino)-2-(phenylimino)-3-pentene

4-(Phenylamino)-2-(phenylimino)-3-pentene

Cat. No. B8453932
M. Wt: 250.34 g/mol
InChI Key: PWYOZUDBDQUBBL-UHFFFAOYSA-N
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Patent
US06500906B1

Procedure details

Then, 605 g of 2-phenylimino-4-pentanone solid and 449 g of anilinehydrochloride were dissolved in 2000 ml of ethanol, and the solution was refluxed for 2 hours. After the solution was cooled at the room temperature, green solid was precipitated. The green solid was separated and dried under vacuum pumping. Then the solid was suspended in 1000 ml of diethylether, and 150 g of NaOH solution in 1200 ml of water was added. The slurry mixture was, then, stirred for 1 hour at the room temperature. Then an organic layer was separated and dried over MgSO4. The solid was filtrated, and solvents were removed by vacuum pumping to get green solid. The green solid was recrystallized to get 650 g of solid (yield=75%). NMR analysis confirmed the structure; 1H-NMR(CDCl3) δ1.95(s, 2CH3), 4.93(s,═CH), 7.02(m, Ph), 7.31(m, Ph), and 13.2(brs, NH).
Quantity
605 g
Type
reactant
Reaction Step One
Quantity
449 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]([CH2:10][C:11](=O)[CH3:12])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)C>[C:1]1([NH:7][C:8](=[CH:10][C:11](=[N:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH3:12])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
605 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C(C)CC(C)=O
Name
Quantity
449 g
Type
reactant
Smiles
Cl.NC1=CC=CC=C1
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at the room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was precipitated
CUSTOM
Type
CUSTOM
Details
The green solid was separated
CUSTOM
Type
CUSTOM
Details
dried under vacuum
ADDITION
Type
ADDITION
Details
150 g of NaOH solution in 1200 ml of water was added
CUSTOM
Type
CUSTOM
Details
Then an organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solid was filtrated
CUSTOM
Type
CUSTOM
Details
solvents were removed by vacuum
CUSTOM
Type
CUSTOM
Details
to get green solid
CUSTOM
Type
CUSTOM
Details
The green solid was recrystallized

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(C)=CC(C)=NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 650 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06500906B1

Procedure details

Then, 605 g of 2-phenylimino-4-pentanone solid and 449 g of anilinehydrochloride were dissolved in 2000 ml of ethanol, and the solution was refluxed for 2 hours. After the solution was cooled at the room temperature, green solid was precipitated. The green solid was separated and dried under vacuum pumping. Then the solid was suspended in 1000 ml of diethylether, and 150 g of NaOH solution in 1200 ml of water was added. The slurry mixture was, then, stirred for 1 hour at the room temperature. Then an organic layer was separated and dried over MgSO4. The solid was filtrated, and solvents were removed by vacuum pumping to get green solid. The green solid was recrystallized to get 650 g of solid (yield=75%). NMR analysis confirmed the structure; 1H-NMR(CDCl3) δ1.95(s, 2CH3), 4.93(s,═CH), 7.02(m, Ph), 7.31(m, Ph), and 13.2(brs, NH).
Quantity
605 g
Type
reactant
Reaction Step One
Quantity
449 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]([CH2:10][C:11](=O)[CH3:12])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)C>[C:1]1([NH:7][C:8](=[CH:10][C:11](=[N:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH3:12])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
605 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C(C)CC(C)=O
Name
Quantity
449 g
Type
reactant
Smiles
Cl.NC1=CC=CC=C1
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at the room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was precipitated
CUSTOM
Type
CUSTOM
Details
The green solid was separated
CUSTOM
Type
CUSTOM
Details
dried under vacuum
ADDITION
Type
ADDITION
Details
150 g of NaOH solution in 1200 ml of water was added
CUSTOM
Type
CUSTOM
Details
Then an organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solid was filtrated
CUSTOM
Type
CUSTOM
Details
solvents were removed by vacuum
CUSTOM
Type
CUSTOM
Details
to get green solid
CUSTOM
Type
CUSTOM
Details
The green solid was recrystallized

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(C)=CC(C)=NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 650 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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